molecular formula C13H13BO5S B13468905 (3-(Tosyloxy)phenyl)boronic acid

(3-(Tosyloxy)phenyl)boronic acid

Cat. No.: B13468905
M. Wt: 292.1 g/mol
InChI Key: AFFNQGGQNBTBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Tosyloxy)phenyl)boronic acid is a bifunctional reagent that integrates a boronic acid handle and a protected phenolic tosylate within a single benzene ring, offering researchers a versatile building block for complex molecule assembly. The boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably participating in Suzuki-Miyaura cross-coupling reactions for the efficient construction of biaryl compounds . This reaction is pivotal in the synthesis of pharmaceuticals, organic materials, and agrochemicals. The tosyloxy (OTs) group on the same aromatic ring acts as a protected phenol and an excellent leaving group for nucleophilic aromatic substitution, providing a orthogonal reactive site for further diversification that is not available in simple phenylboronic acids . The unique value of this reagent lies in the potential to sequentially or selectively manipulate its two functional groups. The boronic acid can first engage in a palladium-catalyzed coupling, after which the resulting biaryl system can be further functionalized via the tosyloxy group. This allows for the synthesis of complex phenolic biaryl derivatives, which are common structural motifs in many active compounds and functional materials. As a hypervalent iodine reagent precursor, the tosyloxy group is a key feature in compounds like [hydroxy(tosyloxy)iodo]benzene (HTIB), demonstrating its utility in single-electron-transfer (SET) oxidations and the synthesis of iodonium salts . This reagent is intended for use by qualified researchers in chemical synthesis, methodology development, and materials science. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13BO5S

Molecular Weight

292.1 g/mol

IUPAC Name

[3-(4-methylphenyl)sulfonyloxyphenyl]boronic acid

InChI

InChI=1S/C13H13BO5S/c1-10-5-7-13(8-6-10)20(17,18)19-12-4-2-3-11(9-12)14(15)16/h2-9,15-16H,1H3

InChI Key

AFFNQGGQNBTBFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

Key Reactions and Applications

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. It can be coupled with a wide range of aryl and heteroaryl halides or triflates to form biaryl structures. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. rsc.org

The tosylate group on the boronic acid is generally stable under these conditions, allowing for the selective reaction at the boronic acid site. This enables the synthesis of biaryl compounds containing a tosylate group, which can then be used in subsequent reactions.

Subsequent Transformations of the Tosylate Group

Following the Suzuki-Miyaura coupling, the tosylate group in the resulting biaryl product can serve as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, thiols, and cyanides, providing a versatile route to a diverse range of functionalized biaryl compounds. youtube.com This two-step sequence of Suzuki-Miyaura coupling followed by nucleophilic substitution of the tosylate is a powerful strategy for the rapid construction of molecular complexity.

Conclusion

(3-(Tosyloxy)phenyl)boronic acid represents a valuable and versatile building block in modern organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for subsequent transformations at the tosylate group, provides a powerful platform for the efficient synthesis of complex and functionally diverse molecules. While specific data for this compound is not yet widely reported, its synthesis and reactivity can be confidently predicted based on well-established chemical principles and the behavior of analogous compounds. As the demand for sophisticated molecular architectures continues to grow, particularly in the fields of medicinal chemistry and materials science, the utility of bifunctional reagents like this compound is certain to expand, opening up new avenues for chemical innovation.

Mechanistic Insights and Theoretical Studies on Boronic Acid Reactivity

Understanding Reaction Mechanisms in Transition-Metal-Catalyzed Processes (e.g., Suzuki-Miyaura Cycle)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. semanticscholar.orgwikipedia.org The reaction couples an organoboron compound, such as (3-(Tosyloxy)phenyl)boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgacs.org The generally accepted mechanism proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states. acs.org

This catalytic cycle consists of three fundamental steps:

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or carbon-triflate) bond of the coupling partner. This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) species. researchgate.netacs.orglibretexts.org

Transmetalation : This crucial step involves the transfer of the organic group (in this case, the 3-(tosyloxy)phenyl group) from the boron atom to the Pd(II) center. libretexts.orgnih.gov The presence of a base is essential for this step, as it activates the boronic acid, making the organic moiety more nucleophilic and facilitating its transfer. nih.govorganic-chemistry.org The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid.

Reductive Elimination : In the final step, the two organic groups (the one from the organohalide and the one from the boronic acid) on the Pd(II) complex are coupled together, forming the new C-C bond of the final product. acs.orgresearchgate.net This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the cycle. acs.org

StepDescriptionChange in Pd Oxidation StateRole of this compound
Oxidative AdditionPd(0) catalyst inserts into the R-X bond of the organohalide.0 → +2Not directly involved.
TransmetalationThe 3-(tosyloxy)phenyl group is transferred from boron to the Pd(II) complex.No changeActs as the organometallic nucleophile source after activation by base.
Reductive EliminationThe two coupled organic fragments are expelled from the palladium center, forming the product.+2 → 0Its transferred aryl group forms part of the final product.

Elucidation of Boronate Complex Formation and Reactivity

For the transmetalation step in the Suzuki-Miyaura reaction to occur, the organoboron reagent must be activated. organic-chemistry.org Boronic acids like this compound are generally not nucleophilic enough to transfer their organic group to the palladium(II) center directly. The role of the base is to react with the boronic acid to form a more reactive tetracoordinate boronate complex. nih.gov

The formation of this boronate species, for example, by reaction with a hydroxide (B78521) ion, increases the electron density on the boron atom and enhances the nucleophilicity of the ipso-carbon atom attached to it. This increased nucleophilicity facilitates the transfer of the aryl group to the electrophilic palladium center during transmetalation. organic-chemistry.org

Mechanistic studies have revealed two primary proposed pathways for the transmetalation step involving the boronate species:

The Boronate Pathway : The pre-formed boronate anion [Ar-B(OH)₃]⁻ directly attacks the Pd(II) complex (L₂Pd(Ar')X), displacing the halide (X) and transferring the aryl group (Ar).

The Hydroxide Pathway : An alternative pathway suggests that the base (e.g., OH⁻) first coordinates to the palladium center to form a palladium-hydroxo complex (L₂Pd(Ar')OH). This complex is then proposed to react with the neutral boronic acid (ArB(OH)₂), facilitating the transfer of the aryl group.

Kinetic, structural, and computational investigations have sought to distinguish between these pathways. scitechdaily.com Evidence suggests that both can be operative, and the dominant pathway may depend on the specific reaction conditions, substrates, and ligands used. scitechdaily.com Furthermore, studies have shown that boronic esters can also serve as effective coupling partners, in some cases undergoing transmetalation directly without prior hydrolysis to the corresponding boronic acid. scitechdaily.com The key factors enabling the transfer are the creation of a vacant coordination site on the palladium atom and the nucleophilic character of the carbon bound to boron. scitechdaily.com

PathwayDescriptionKey Intermediate
Boronate PathwayThe activated boronate complex directly attacks the organopalladium(II) halide.[ArB(OH)₃]⁻
Hydroxide PathwayA palladium-hydroxo complex reacts with the neutral boronic acid.L₂Pd(Ar')OH

Theoretical and Computational Chemistry Studies on Boron Centers and Reaction Pathways

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for understanding the intricate details of reaction mechanisms like the Suzuki-Miyaura coupling. These studies provide insights into the geometries of transition states, the energies of intermediates, and the activation barriers for each elementary step of the catalytic cycle. nih.gov

For a substituted substrate like this compound, computational studies can model how the electronic properties of the tosyloxy group influence the reaction. Calculations can predict the activation energies for key steps such as oxidative addition and reductive elimination. nih.gov For instance, by calculating the energy profiles, researchers can determine whether transmetalation or reductive elimination is the rate-limiting step for a given set of reactants and catalysts.

Computational investigations have been used to:

Evaluate the relative stabilities of different palladium complexes and boronate species.

Determine the energy barriers for the competing transmetalation pathways (boronate vs. hydroxide). scitechdaily.com

Analyze the electronic structure of the boron center and how it changes upon coordination to the base.

Understand the influence of phosphine (B1218219) ligands on the rates and efficiencies of the catalytic steps.

Probe the effect of substituents on the arylboronic acid, rationalizing observed reactivity trends. nih.gov

These theoretical models complement experimental findings, providing a molecular-level picture of the reaction pathway that is often inaccessible through experimental observation alone.

Area of StudyInsight Provided by Computational Chemistry
Reaction EnergeticsCalculates activation energies for each step to identify the rate-determining step.
Intermediate StabilityDetermines the relative energies of intermediates along the reaction coordinate.
Transition StatesModels the geometry and electronic structure of short-lived transition states.
Substituent EffectsPredicts how electron-donating or -withdrawing groups on the boronic acid affect reactivity.

Radical Intermediates and Pathways in Boronic Acid Transformations

The conventional mechanism for the palladium-catalyzed Suzuki-Miyaura reaction is described by an ionic pathway involving Pd(0) and Pd(II) intermediates. wikipedia.orgnih.gov However, the field of organic synthesis has increasingly recognized that boronic acids can participate in transformations involving radical intermediates, particularly under photoredox or electrochemical conditions. semanticscholar.orgresearchgate.net

While not the standard pathway for a typical thermal Suzuki-Miyaura coupling, boronic acids and their derivatives can be oxidized to generate aryl radicals. molecularcloud.org This process often requires a photocatalyst and visible light or an electrochemical stimulus. semanticscholar.orgchemrxiv.org The generation of radicals from boronic acids is influenced by their oxidation potential, which can be high but can be modulated by reaction conditions, such as the use of specific solvents or additives that engage in hydrogen-bonding. semanticscholar.org Once formed, these aryl radicals can engage in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions.

Some palladium-catalyzed reactions have been proposed to proceed via a single-electron transfer (SET) mechanism, which would involve radical species. acs.org However, for the Suzuki-Miyaura reaction itself, radical pathways are not generally invoked under standard thermal conditions. The observation of high stereoselectivity and the well-established nature of the Pd(0)/Pd(II) cycle strongly support the ionic, two-electron transfer mechanism as the dominant pathway. nih.gov Therefore, while this compound could potentially be a precursor to a radical species under specific oxidative conditions, its role in the Suzuki-Miyaura reaction is overwhelmingly that of a nucleophilic partner in an ionic catalytic cycle.

Influence of Substituents on Boronic Acid Electronic Properties and Reactivity

Substituents on the phenyl ring of an arylboronic acid can significantly impact its reactivity in the Suzuki-Miyaura coupling. The nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electronic properties of the boronic acid and the aryl group to be transferred.

In the case of this compound, the tosyloxy (p-toluenesulfonate) group is a strong electron-withdrawing group. This has several effects:

Acidity of the Boronic Acid : The electron-withdrawing tosyloxy group increases the Lewis acidity of the boron center, making the boronic acid more acidic. This can facilitate its reaction with the base to form the active boronate complex.

Nucleophilicity of the Aryl Group : The primary role of the boronic acid is to act as a nucleophile in the transmetalation step. An electron-withdrawing group decreases the electron density of the phenyl ring, thereby reducing the nucleophilicity of the ipso-carbon atom that is transferred to the palladium. This effect can slow down the rate of transmetalation.

Rate of Reductive Elimination : The electronic nature of the groups on the palladium center also affects the final reductive elimination step. Generally, electron-withdrawing groups on the aryl rings can accelerate this step.

PropertyEffect of the Electron-Withdrawing Tosyloxy Group
Boron Lewis AcidityIncreased, potentially facilitating boronate formation.
Aryl Group NucleophilicityDecreased, which can slow the rate of transmetalation.
Rate of Reductive EliminationCan be accelerated.

Emerging Methodologies and Advanced Research Horizons for 3 Tosyloxy Phenyl Boronic Acid

Photo(electro)chemical Approaches in Organoboron Synthesis and Reactivity

The synthesis and functionalization of organoboron compounds, including arylboronic acids, have been significantly advanced by the advent of photochemical and electrochemical methods. sioc-journal.cn These techniques leverage light or electrical energy to generate reactive intermediates under mild conditions, often avoiding harsh reagents. youtube.com

Photoredox catalysis, in particular, has emerged as a powerful tool for forming carbon-boron (C-B) bonds. youtube.com This process typically involves a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical species. youtube.comnih.gov For a molecule like (3-(Tosyloxy)phenyl)boronic acid, photochemical strategies could be envisioned for its synthesis from a precursor like 1-iodo-3-tosyloxybenzene. The photolysis of aryl iodides in the presence of boron halides has been shown to produce arylboron compounds via free-radical substitution. rsc.org More advanced methods might involve the merger of photoredox catalysis with transition-metal catalysis, which has proven effective for various C-C and C-heteroatom bond formations. youtube.com For instance, a Ni/photoredox-catalyzed approach could couple an aryl bromide with a suitable boron source. nih.gov

Electrochemical methods offer another sustainable route to organoboron compounds. sioc-journal.cn Recent studies have demonstrated that aryl radicals can be generated from stable organoboron reagents, such as aryl potassium trifluoroborate salts, through electrosynthesis. nih.govnih.gov While high oxidation potentials and electrode passivation can be challenging, the use of pulsed electrosynthesis has been shown to mitigate these issues, enabling the efficient formation of various carbon-heteroatom bonds. nih.govnih.govresearchgate.net This approach could potentially be adapted to functionalize the aryl ring of this compound or its derivatives.

Transition-Metal-Free Functionalization Strategies

While transition-metal catalysis, particularly with palladium, is a cornerstone of organoboron chemistry, there is a growing interest in developing metal-free alternatives to reduce costs and avoid metal contamination in products. acsgcipr.orgdigitellinc.comorganic-chemistry.org The tosylate group in this compound is a good leaving group, making it amenable to substitution reactions.

Recent progress has shown that the borylation of aryl halides and sulfonates can be achieved without transition metals. organic-chemistry.orgnih.govresearchgate.net Base-mediated or base-promoted radical borylation reactions have been developed for various substrates. digitellinc.comnih.govresearchgate.net For example, a simple system using bis-boronic acid (BBA) and a base like potassium tert-butoxide (t-BuOK) can convert aryl bromides to arylboronic acids at mild temperatures, likely proceeding through a radical mechanism. organic-chemistry.org Similarly, methods for the borylation of alkyl iodides, chlorides, and sulfonates have been developed, highlighting the potential for converting C-O bonds, like the C-OTs bond in this compound, to C-B bonds. nih.govacs.orgpku.edu.cn Another approach involves the thermal generation of aryl radicals from stable precursors like triarylbismuthines in the presence of a diboron (B99234) reagent, completely avoiding metal catalysts. beilstein-journals.org

These strategies offer a more sustainable and cost-effective pathway for synthesizing and functionalizing molecules like this compound, expanding their accessibility for various applications. organic-chemistry.org

Flow Chemistry Applications in Boronic Acid Synthesis and Transformations

Flow chemistry, or continuous flow processing, has become a transformative technology in chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods. nih.govmdpi.com This is particularly relevant for reactions involving unstable intermediates or requiring precise temperature control, such as those used in boronic acid synthesis. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net

The synthesis of arylboronic acids often involves organolithium intermediates generated via halogen-lithium exchange, which are then quenched with a borate (B1201080) ester. nih.gov These reactions are typically run at very low temperatures in batch to control the unstable intermediates. Flow chemistry enables these reactions to be performed at higher, non-cryogenic temperatures with very short residence times (often less than a second), which suppresses side reactions and allows for safe handling of the reactive species. organic-chemistry.orgacs.orgresearchgate.net This "flash chemistry" approach has been successfully scaled to produce kilograms of boronic acid starting materials. acs.orgresearchgate.net

Furthermore, flow chemistry is extensively applied to the subsequent transformations of boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.comrsc.orgmdpi.comresearchgate.net Using packed-bed reactors with immobilized palladium catalysts allows for the continuous production of biaryl compounds with high efficiency and easy separation of the product from the catalyst. nih.govmdpi.com This methodology has been refined to use ligand-free palladium systems and integrated with continuous purification techniques like supercritical CO2 extraction, creating highly efficient, automated, and practical manufacturing processes. rsc.orgmdpi.com

Flow Chemistry Application Key Advantages Relevant Compounds/Reactions
Boronic Acid Synthesis Enhanced safety, rapid optimization, scalability, use of non-cryogenic temperatures. acs.orgresearchgate.netLithiation-borylation of aryl halides. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net
Suzuki-Miyaura Coupling High throughput, catalyst reusability, process automation, integrated purification. nih.govrsc.orgCoupling of aryl boronic acids with aryl halides/tosylates. mdpi.commdpi.com

Applications in Advanced Organic Materials Science (e.g., Surface Functionalization, Precursors for Polymer Synthesis)

The dual functionality of this compound makes it an attractive building block for advanced materials. The boronic acid moiety can form dynamic covalent bonds with diols or engage in cross-coupling reactions, while the tosylate provides a reactive site for substitution. researchgate.net

Precursors for Polymer Synthesis: Boronic acid-containing polymers are a class of "smart" materials that can respond to stimuli like pH or the presence of saccharides. researchgate.netrsc.orgmdpi.com this compound can be incorporated into polymer chains. For example, the boronic acid can be protected and the monomer polymerized, followed by deprotection. Alternatively, the tosylate group can be used as a reactive site to graft the molecule onto an existing polymer backbone. These polymers have applications in drug delivery, where the boronic acid's interaction with glucose can trigger the release of a therapeutic agent. researchgate.netresearchgate.net

Surface Functionalization: Boronic acids are effective for modifying the surfaces of various materials. They can form stable boronate esters with materials rich in hydroxyl groups, such as polyvinyl alcohol (PVA). rsc.orgrsc.org This has been demonstrated by using boronic acids as "molecular inks" to easily print functional patterns onto PVA films, imparting properties like fluorescence or water repellency. rsc.orgrsc.org Similarly, boronic acids can be used to modify the surface of hydrophobic inorganic nanoparticles, rendering them water-dispersible and enabling them to target specific cells, such as cancer cells that overexpress certain cell-surface glycans. frontiersin.orgnih.gov In these applications, a molecule like this compound could first be attached to a surface via its boronic acid group, leaving the tosylate group exposed for subsequent chemical reactions, allowing for multi-step surface engineering.

Material Application Description Role of Boronic Acid
Responsive Polymers Polymers that change properties (e.g., solubility, swelling) in response to stimuli. mdpi.comActs as a recognition site for diols (like glucose), triggering a macroscopic change. researchgate.netmdpi.com
Surface Modification Altering the surface properties of a material (e.g., nanoparticles, films). rsc.orgfrontiersin.orgCovalently bonds to diol-rich surfaces (e.g., PVA) or ligands for targeted binding. rsc.orgrsc.orgnih.gov
Drug Delivery Systems Materials designed for the controlled release of therapeutic agents. researchgate.netCan form glucose-sensitive hydrogels or micelles for self-regulated drug delivery. researchgate.netutwente.nl

Supramolecular Chemistry and Molecular Recognition Phenomena Involving Boronic Acids

Boronic acids are central to the field of supramolecular chemistry due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. rsc.orgresearchgate.netnih.gov This interaction is the foundation for their widespread use in molecular recognition, particularly for sensing saccharides. researchgate.netgoogle.com

The binding of a boronic acid to a diol, such as glucose, forms a cyclic boronate ester. nih.gov This process can be designed to trigger a detectable signal, such as a change in color or fluorescence, making boronic acid-appended molecules excellent chemosensors. rsc.orgresearchgate.net The strength and selectivity of this binding can be tuned by modifying the electronic properties of the aromatic ring attached to the boron. nih.govresearchgate.net

Beyond simple sensing, this recognition ability is used to control the self-assembly of larger structures. For instance, low molecular weight gelators containing boronic acids can form gels that dissolve or change in the presence of sugars. rsc.org Boronic acid-functionalized polymers can self-assemble into micelles or other aggregates, and this assembly can be modulated by saccharides. researchgate.net This principle is also applied at interfaces, where boronic acid-containing amphiphiles can form ordered monolayers whose properties change upon exposure to sugars in the subphase. rsc.org

Supramolecular Phenomenon Description Role of Boronic Acid Moiety
Saccharide Sensing Detection and quantification of sugars. researchgate.netgoogle.comReversibly binds to diols, causing a change in a reporter group (e.g., a fluorophore). rsc.orgresearchgate.net
Stimuli-Responsive Gels Gels that undergo a sol-gel transition in response to an external stimulus. rsc.orgActs as a sugar-responsive cross-linker in the gel network. researchgate.net
Self-Assembled Monolayers Organized molecular layers at an air-water interface. rsc.orgServes as a recognition site that alters the packing and properties of the monolayer upon binding a guest. rsc.org
Targeted Drug/Gene Delivery Directing therapeutic agents to specific cells. nih.govRecognizes and binds to specific glycans overexpressed on the surface of target cells (e.g., cancer cells). frontiersin.orgnih.gov

Future Directions in the Synthetic Utility of this compound and its Analogues

The unique bifunctional nature of this compound and its analogues positions them as highly versatile building blocks for future innovations in chemistry and materials science. oaepublish.comresearchgate.netrsc.orgunamur.be The future directions for this class of compounds lie at the intersection of the advanced methodologies discussed.

One promising avenue is the development of integrated synthesis and functionalization platforms. Combining the efficiency of flow chemistry for the synthesis of the boronic acid itself acs.orgresearchgate.net with subsequent in-line photochemical or transition-metal-free functionalization steps could create highly streamlined processes for generating complex molecules. This would enable the rapid production of libraries of derivatives for screening in pharmaceutical and materials applications.

In materials science, there is significant potential for creating multi-stimuli-responsive "smart" materials. oaepublish.comresearchgate.net For example, a polymer could be synthesized using the boronic acid moiety as a glucose-responsive cross-linker, while the tosylate group is used to attach a second functional component, such as a temperature- or light-responsive group. This would result in materials that can perform complex, programmed functions in response to multiple environmental cues.

Furthermore, the continued exploration of new catalytic systems, including frustrated Lewis pairs and metallomimetic boron compounds, will likely uncover novel reactivity for the C-B bond. oaepublish.com Applying these new reactions to bifunctional substrates like this compound could lead to the construction of unprecedented molecular architectures and functional materials. The development of fluorinated organoboron compounds is another rapidly growing area, and creating fluorinated analogues of this compound could yield materials with unique electronic and metabolic properties. acs.org As synthetic methods become more sustainable and powerful, the full potential of these versatile chemical tools will continue to be unlocked. rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-(Tosyloxy)phenyl)boronic acid with high purity?

  • Methodological Answer : The synthesis typically involves introducing the tosyloxy group via nucleophilic substitution or esterification on a pre-functionalized phenylboronic acid. Key steps include:

  • Using anhydrous conditions to minimize hydrolysis of the boronic acid moiety.
  • Purification via column chromatography or recrystallization to remove unreacted tosyl chloride or byproducts.
  • Monitoring anhydride formation (common in boronic acids with labile substituents) using 1H^1H-NMR or LC-MS, as residual anhydride may affect reactivity .

Q. Which analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : LC-MS/MS is the gold standard for detecting impurities at ppm levels. Key validation parameters per ICH guidelines include:

  • Limit of Detection (LOD) : ≤0.1 ppm for genotoxic impurities like unreacted boronic acid precursors.
  • Linearity : Calibration curves spanning 0.1–10 ppm with R2>0.99R^2 > 0.99.
  • Specificity : Resolving peaks for structurally similar impurities (e.g., 3-hydroxyphenylboronic acid) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust generation.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for specific antidotes (e.g., HI in case of iodide exposure) .

Advanced Research Questions

Q. How does the tosyloxy group influence Suzuki-Miyaura cross-coupling efficiency compared to other substituents?

  • Methodological Answer : The tosyloxy group acts as both a directing group and a potential leaving group. Key considerations:

  • Steric Effects : The bulky tosyloxy group may slow transmetallation, requiring elevated temperatures (e.g., 80–100°C) in toluene/ethanol solvent systems.
  • Electronic Effects : Electron-withdrawing nature enhances electrophilicity of the boronic acid, improving coupling with electron-rich aryl halides.
  • Comparative studies with methoxy or benzyloxy analogs (e.g., 3-benzyloxyphenylboronic acid) show lower yields due to reduced leaving-group ability .

Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Hydrolytic Stability : Calculating bond dissociation energies (BDEs) for B–O bonds in aqueous environments.
  • Thermal Degradation : Simulating decomposition pathways (e.g., anhydride formation) using Gaussian 09.
  • Reactivity : Frontier molecular orbital (FMO) analysis to predict electrophilicity in cross-coupling reactions .

Q. How can anhydride formation be minimized during synthesis or storage?

  • Methodological Answer :

  • Synthesis : Use excess tosyl chloride to drive esterification to completion, reducing residual boronic acid.
  • Storage : Store under inert gas (N2_2/Ar) at −20°C in desiccated amber vials.
  • Characterization : Monitor anhydride content via 11B^{11}B-NMR (anhydrides show upfield shifts at δ 28–30 ppm vs. δ 32–34 ppm for boronic acids) .

Q. What role does this compound play in designing covalent organic frameworks (COFs) or fluorescent sensors?

  • Methodological Answer :

  • COFs : The tosyloxy group can act as a sacrificial leaving group, enabling post-synthetic modification (e.g., nucleophilic substitution with amines).
  • Sensors : Functionalize carbon dots via one-step hydrothermal synthesis (e.g., 180°C for 8 hours) for glucose sensing. The boronic acid moiety binds diols, inducing fluorescence quenching at 9–900 μM glucose concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.